molecular formula C15H9ClF5NO2 B3504848 N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide

Cat. No. B3504848
M. Wt: 365.68 g/mol
InChI Key: TZTMZJZKZUTZPL-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog the airways and cause infections. VX-809 is a promising therapeutic agent that has shown efficacy in preclinical and clinical studies.

Mechanism of Action

VX-809 acts as a N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide corrector, meaning it corrects the underlying defect in the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein. Specifically, VX-809 binds to the first nucleotide-binding domain (NBD1) of the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, increasing its stability and promoting its trafficking to the cell surface. This results in improved chloride ion transport and hydration of the airway surface liquid, which helps to clear mucus from the lungs.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide function in vitro and in vivo, leading to increased chloride ion transport and improved airway surface hydration. In clinical trials, VX-809 has been shown to improve lung function in CF patients who carry the F508del mutation, which is the most common mutation in CF patients.

Advantages and Limitations for Lab Experiments

One advantage of VX-809 is its specificity for the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, which reduces the risk of off-target effects. Additionally, VX-809 has shown promising results in clinical trials, suggesting that it may be an effective therapeutic agent for CF patients. One limitation of VX-809 is its high cost, which may limit its accessibility to patients in certain regions.

Future Directions

There are several future directions for research on VX-809 and its potential applications in CF therapy. One area of focus is the development of combination therapies that include VX-809 and other N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators, such as VX-661. Another area of interest is the investigation of VX-809 in patients with rare CF mutations, which may provide insights into the broader applicability of this therapy. Additionally, research is ongoing to identify new N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators that may have improved efficacy and safety profiles compared to existing therapies.

Scientific Research Applications

VX-809 has been extensively studied in preclinical and clinical trials for its efficacy in treating CF. It has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide) protein, which is defective in CF patients. VX-809 works by increasing the stability of the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, allowing it to reach the cell surface and function more effectively.

properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF5NO2/c16-15(20,21)24-12-7-5-11(6-8-12)22-13(23)9-1-3-10(4-2-9)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTMZJZKZUTZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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